molecular formula C3H6N2O2 B589973 Malonamide-13C3 CAS No. 1330165-30-4

Malonamide-13C3

Cat. No.: B589973
CAS No.: 1330165-30-4
M. Wt: 105.07
InChI Key: WRIRWRKPLXCTFD-VMIGTVKRSA-N
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Description

Malonamide-13C3 (CAS 1330165-30-4) is a stable isotope-labeled derivative of malonamide, where three carbon atoms are replaced with the ¹³C isotope . This compound is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy for mechanistic studies, metabolic tracing, and structural elucidation due to the isotopic enrichment that enhances signal resolution . Its molecular formula is C₃H₆N₂O₂, with a molar mass of 120.11 g/mol (unlabeled malonamide: 118.09 g/mol; the ¹³C substitution increases the mass by ~3 g/mol) . Key properties include:

  • Appearance: White to off-white crystalline solid .
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide (DMSO) and methanol .
  • Storage: Requires storage at -20°C under inert conditions due to hygroscopicity and sensitivity to degradation .

Properties

CAS No.

1330165-30-4

Molecular Formula

C3H6N2O2

Molecular Weight

105.07

IUPAC Name

propanediamide

InChI

InChI=1S/C3H6N2O2/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7)/i1+1,2+1,3+1

InChI Key

WRIRWRKPLXCTFD-VMIGTVKRSA-N

SMILES

C(C(=O)N)C(=O)N

Synonyms

Propanediamide-13C3;  Malondiamide-13C3;  Malonic Acid Diamide-13C3;  Malonic Diamide-13C3;  Malonodiamide-13C3;  NSC 2134-13C3; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Malonamide-13C3 belongs to a class of ¹³C-labeled compounds used in analytical and synthetic chemistry. Below is a detailed comparison with structurally or functionally analogous compounds:

Table 1: Comparative Analysis of this compound and Related Compounds

Property This compound Dibromothis compound Malonic Acid-1,2,3-13C3 L-(-)-Malic Acid-13C4
CAS Number 1330165-30-4 1246815-05-3 102342-85-8 150992-96-4
Molecular Formula C₃H₆N₂O₂ C₃H₄Br₂N₂O₂ C₃H₄O₄ C₄H₆O₅
Molar Mass (g/mol) 120.11 262.88* 138.06 156.10
Functional Groups Diamide Brominated diamide Dicarboxylic acid Hydroxydicarboxylic acid
Primary Applications NMR tracking, reaction mechanisms NMR studies, halogenated labeling Metabolic flux analysis Isotopic tracing in TCA cycle
Solubility DMSO, methanol DMSO, methanol Water, ethanol Water, polar organic solvents
Storage Conditions -20°C, inert atmosphere -20°C, inert atmosphere Room temperature (stable) 4°C, dry conditions

*Dibromothis compound’s molar mass calculation accounts for three ¹³C atoms (259.88 g/mol for unlabeled + 3 g/mol = 262.88 g/mol) .

Key Differentiators:

Structural Modifications :

  • Dibromothis compound incorporates bromine atoms, enabling halogen-specific reactivity and applications in electrophilic substitution studies .
  • Malonic Acid-13C3 lacks the amide groups, making it more suitable for pH-dependent studies (e.g., buffer systems) .

Isotopic Positioning :

  • This compound labels the central carbon backbone, ideal for tracking amide bond formation .
  • L-(-)-Malic Acid-13C4 labels all four carbons, providing comprehensive insights into Krebs cycle intermediates .

Synthetic Complexity: Brominated derivatives like Dibromothis compound require additional steps for halogenation, increasing synthesis costs compared to non-halogenated analogs .

Preparation Methods

Bromination of 13C^{13}\text{C}13C-Labeled Malonic Acid Derivatives

The core structure of this compound is constructed through bromination of 13C^{13}\text{C}-enriched malonic acid derivatives. In one approach, malonic acid-13C3 is treated with phosphorus tribromide (PBr3\text{PBr}_3) in anhydrous conditions to yield dibromomalonic acid-13C3. Subsequent amidation with ammonia or substituted amines produces the target this compound.

Malonic Acid-13C3+2PBr3Dibromomalonic Acid-13C3+2H3PO3\text{Malonic Acid-13C3} + 2\text{PBr}3 \rightarrow \text{Dibromomalonic Acid-13C3} + 2\text{H}3\text{PO}3
Dibromomalonic Acid-13C3+2NH3This compound+2HBr\text{Dibromomalonic Acid-13C3} + 2\text{NH}3 \rightarrow \text{this compound} + 2\text{HBr}

This two-step process achieves yields of 60–75% under optimized conditions, with reaction temperatures kept below 0°C to prevent degradation.

Direct Amidation of 13C^{13}\text{C}13C-Labeled Diacyl Chlorides

Alternative routes involve synthesizing diacyl chloride intermediates. For instance, 13C^{13}\text{C}-labeled malonic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) to form malonyl dichloride-13C3, which is then reacted with amines:

Malonic Acid-13C3+2SOCl2Malonyl Dichloride-13C3+2SO2+2HCl\text{Malonic Acid-13C3} + 2\text{SOCl}2 \rightarrow \text{Malonyl Dichloride-13C3} + 2\text{SO}2 + 2\text{HCl}
Malonyl Dichloride-13C3+2RNH2This compound+2HCl\text{Malonyl Dichloride-13C3} + 2\text{RNH}_2 \rightarrow \text{this compound} + 2\text{HCl}

This method offers higher yields (80–90%) but requires stringent moisture control to avoid hydrolysis of the diacyl chloride.

Purification and Characterization

Chromatographic Techniques

Crude this compound is purified via flash column chromatography using ethyl acetate and hexane mixtures (1:4 to 1:1 ratio). High-performance liquid chromatography (HPLC) with UV detection at 254 nm further isolates the compound to >98% purity.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and mass spectrometry confirm isotopic labeling and structural integrity:

  • 1H^1\text{H}-NMR : Peaks at δ 3.76 ppm (t, J = 7.2 Hz) and δ 2.48 ppm (q, J = 6.4 Hz) correspond to the methylene and methine protons adjacent to the amide groups.

  • 13C^{13}\text{C}-NMR : Signals at δ 167.1 ppm (carbonyl carbons) and δ 42.9 ppm (central 13C^{13}\text{C}-labeled carbon) verify isotopic incorporation.

  • HRMS : A molecular ion peak at m/z 262.86 ([M−H]^−) matches the theoretical mass of 13C3H4Br2N2O2^{13}\text{C}_3\text{H}_4\text{Br}_2\text{N}_2\text{O}_2.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters of the two primary synthesis routes:

ParameterBromination RouteDiacyl Chloride Route
Yield60–75%80–90%
Reaction Steps22
Moisture SensitivityLowHigh
Isotopic Purity≥95%≥98%
ScalabilityModerateHigh

The diacyl chloride route is favored for large-scale production due to higher yields, though it demands specialized equipment for anhydrous handling.

Challenges and Mitigation Strategies

Isotopic Dilution

Trace amounts of non-labeled carbon may infiltrate during synthesis, particularly in solvent systems. Using deuterated solvents (e.g., CDCl3\text{CDCl}_3) and 13C^{13}\text{C}-enriched reagents minimizes this risk.

Byproduct Formation

Side products like hydrolyzed acids or over-brominated species can arise. Gradient elution in HPLC and recrystallization from ethanol-water mixtures effectively remove these impurities.

Industrial and Research Applications

This compound’s primary applications include:

  • Metabolomic Tracing : As a stable isotope probe in kinetic studies of enzyme activity.

  • Pharmaceutical Analysis : Quantifying drug metabolites via liquid chromatography-mass spectrometry (LC-MS) .

Q & A

Q. How is Malonamide-¹³C₃ synthesized, and what analytical methods are used to confirm isotopic labeling and purity?

Malonamide-¹³C₃ synthesis typically involves substituting natural carbon sources with ¹³C-enriched precursors during amide bond formation. Key steps include:

  • Isotopic verification : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for confirming ¹³C incorporation. For example, ¹³C-NMR peaks at ~170–180 ppm indicate carbonyl groups, with splitting patterns distinguishing isotopic enrichment .
  • Purity assessment : High-Performance Liquid Chromatography (HPLC) with UV/Vis or refractive index detectors quantifies impurities. Thresholds for isotopic purity (e.g., ≥98%) should align with experimental goals .
  • Documentation : Report reaction yields, solvent systems, and purification steps (e.g., recrystallization) to enable replication .

Q. What are the primary applications of Malonamide-¹³C₃ in metabolic tracer studies?

Malonamide-¹³C₃ serves as a stable isotope tracer in:

  • Krebs cycle analysis : Tracking acetyl-CoA metabolism via ¹³C-labeled malonyl-CoA derivatives.
  • Lipid biosynthesis : Quantifying fatty acid elongation using isotopic enrichment in lipid extracts. Methodologically, researchers must calibrate mass spectrometers for ¹³C detection and normalize data to account for natural isotope abundance .

Q. How should researchers handle and store Malonamide-¹³C₃ to ensure stability?

  • Storage conditions : Store at –20°C in airtight, light-protected containers to prevent hydrolysis.
  • Stability monitoring : Use Thin-Layer Chromatography (TLC) or HPLC at regular intervals to detect degradation products (e.g., malonic acid).
  • Safety protocols : While not classified as hazardous per se, follow general lab safety guidelines (e.g., gloves, fume hoods) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in isotopic enrichment data across studies?

Contradictions often arise from variations in:

  • Sample preparation : Standardize extraction protocols (e.g., quenching methods for cell cultures) to minimize artifacts .
  • Instrument calibration : Cross-validate MS and NMR results with internal standards (e.g., ¹³C-glucose controls).
  • Statistical rigor : Apply hypothesis testing (e.g., ANOVA for inter-study comparisons) and report effect sizes with confidence intervals . A case study approach, as proposed by Zabezhailo et al., can systematically identify sources of bias .

Q. What strategies optimize reaction conditions for high-yield synthesis of Malonamide-¹³C₃ with minimal isotopic dilution?

  • Catalyst screening : Test palladium or enzyme-mediated systems to enhance coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of ¹³C precursors.
  • Kinetic monitoring : Use real-time Fourier-Transform Infrared Spectroscopy (FTIR) to track reaction progress and adjust parameters dynamically . Tabulate variables (temperature, pH, catalyst loading) in a Design of Experiments (DoE) framework to identify optimal conditions .

Q. How can researchers ensure reproducibility in metabolic flux studies using Malonamide-¹³C₃?

Reproducibility requires:

  • Protocol transparency : Detail cell culture conditions, tracer concentrations, and harvest timepoints .
  • Data sharing : Provide raw NMR/MS spectra and metadata in public repositories (e.g., Zenodo) with unique identifiers .
  • Statistical reporting : Specify sample sizes, statistical tests (e.g., t-tests for paired comparisons), and corrections for multiple hypotheses .

Tables for Methodological Reference

Table 1 : Key Analytical Parameters for Malonamide-¹³C₃ Characterization

ParameterInstrumentAcceptable RangeReference Method
Isotopic Purity¹³C-NMR≥98%
Chemical PurityHPLC-UV≥99%
Degradation MonitoringTLC (Silica Gel)Rf = 0.3–0.5

Table 2 : Common Pitfalls in Malonamide-¹³C₃ Studies and Solutions

PitfallSolutionEvidence Source
Isotopic dilution in cell assaysPre-equilibrate cells with ¹³C-medium
Inconsistent MS calibrationUse bracketed standards for each run
Poor NMR signal-to-noise ratioIncrease scan repetitions (≥128 scans)

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